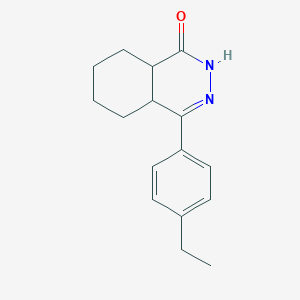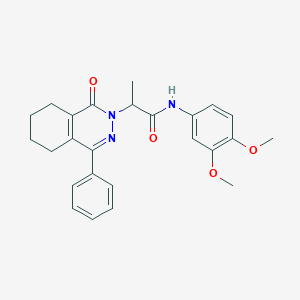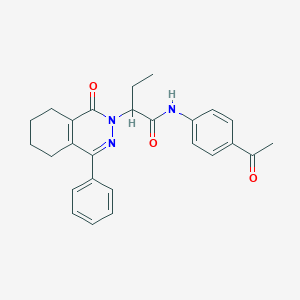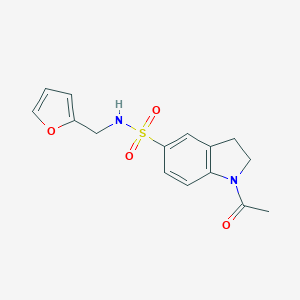
2-(2,5-Dimethylanilino)-2-oxoethyl 1-(2,3-dichlorophenyl)-5-oxo-3-pyrrolidinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,5-Dimethylanilino)-2-oxoethyl 1-(2,3-dichlorophenyl)-5-oxo-3-pyrrolidinecarboxylate is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. It is a synthetic compound that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of 2-(2,5-Dimethylanilino)-2-oxoethyl 1-(2,3-dichlorophenyl)-5-oxo-3-pyrrolidinecarboxylate is not fully understood. However, it is believed to work by inhibiting the growth of cancer cells and microorganisms. It may also work by disrupting the cell membrane of microorganisms.
Biochemical and Physiological Effects:
This compound has been found to have both biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and microorganisms. It has also been found to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(2,5-Dimethylanilino)-2-oxoethyl 1-(2,3-dichlorophenyl)-5-oxo-3-pyrrolidinecarboxylate in lab experiments is its potential as a drug delivery system. It may also be useful in the development of new antimicrobial and anticancer drugs. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development as a drug.
Orientations Futures
There are several future directions for the study of 2-(2,5-Dimethylanilino)-2-oxoethyl 1-(2,3-dichlorophenyl)-5-oxo-3-pyrrolidinecarboxylate. One direction is to further study its mechanism of action to better understand how it works. Another direction is to explore its potential as a drug delivery system. It may also be useful to study its potential as a treatment for inflammatory diseases and oxidative stress-related disorders.
In conclusion, this compound is a synthetic compound that has potential applications in the field of medicine. It has been studied for its mechanism of action, biochemical and physiological effects, and limitations for lab experiments. Further research is needed to fully understand its potential as a drug and to explore its potential in other areas of medicine.
Méthodes De Synthèse
The synthesis of 2-(2,5-Dimethylanilino)-2-oxoethyl 1-(2,3-dichlorophenyl)-5-oxo-3-pyrrolidinecarboxylate has been achieved through various methods. One of the methods involves the reaction of 2,5-dimethylaniline with 2-oxoethyl 2,3-dichlorophenylacetate in the presence of a base. Another method involves the reaction of 2,5-dimethylaniline with 2,3-dichlorophenylmalonic acid in the presence of a base, followed by decarboxylation and cyclization.
Applications De Recherche Scientifique
2-(2,5-Dimethylanilino)-2-oxoethyl 1-(2,3-dichlorophenyl)-5-oxo-3-pyrrolidinecarboxylate has been studied for its potential applications in the field of medicine. It has been found to have antimicrobial, antifungal, and anticancer properties. It has also been studied for its potential as a drug delivery system.
Propriétés
Formule moléculaire |
C21H20Cl2N2O4 |
|---|---|
Poids moléculaire |
435.3 g/mol |
Nom IUPAC |
[2-(2,5-dimethylanilino)-2-oxoethyl] 1-(2,3-dichlorophenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C21H20Cl2N2O4/c1-12-6-7-13(2)16(8-12)24-18(26)11-29-21(28)14-9-19(27)25(10-14)17-5-3-4-15(22)20(17)23/h3-8,14H,9-11H2,1-2H3,(H,24,26) |
Clé InChI |
DDZFYYYWKOICMO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)NC(=O)COC(=O)C2CC(=O)N(C2)C3=C(C(=CC=C3)Cl)Cl |
SMILES canonique |
CC1=CC(=C(C=C1)C)NC(=O)COC(=O)C2CC(=O)N(C2)C3=C(C(=CC=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 3-[(3-methoxybenzoyl)amino]benzoate](/img/structure/B271019.png)





![N-(3-acetylphenyl)-2-[4-(2,5-dimethylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl]acetamide](/img/structure/B271028.png)


![1-(4-chlorophenyl)-N-{4-[(2,3-dimethylanilino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271032.png)

![2-(2,4-dichlorophenyl)-2-oxoethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B271038.png)
![2-(4-methoxyphenyl)-2-oxoethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B271040.png)
![2-(4-methylphenyl)-2-oxoethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B271041.png)